(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
Brand Name: Vulcanchem
CAS No.: 17168-45-5
VCID: VC7874765
InChI: InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
SMILES: CN(C)C=CC(=O)C1=CC=CO1
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

CAS No.: 17168-45-5

Cat. No.: VC7874765

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one - 17168-45-5

CAS No. 17168-45-5
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Standard InChI Key FZMFPCLBMUFJGR-AATRIKPKSA-N
Isomeric SMILES CN(C)/C=C/C(=O)C1=CC=CO1
SMILES CN(C)C=CC(=O)C1=CC=CO1
Canonical SMILES CN(C)C=CC(=O)C1=CC=CO1

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, reflecting its (2E) stereochemistry. Its molecular formula C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2 corresponds to a molecular weight of 165.19 g/mol . The structure comprises a furan ring linked to a propenone chain bearing a dimethylamino substituent (Fig. 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Number109482-86-2, 17168-45-5
Molecular FormulaC9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2
Molecular Weight165.19 g/mol
Exact Mass165.07900
IUPAC Name(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

Stereochemical Considerations

The (2E) designation specifies the trans configuration of the α,β-unsaturated ketone, critical for its electronic conjugation and reactivity. This geometry enhances resonance stabilization, influencing its participation in cycloadditions and nucleophilic attacks .

Synthesis and Reactivity

Reactivity Profile

The α,β-unsaturated ketone moiety enables Michael additions and Diels-Alder reactions, while the dimethylamino group may facilitate acid-base catalysis or serve as a directing group in metal-mediated transformations .

Physicochemical Properties

Spectral Data

  • IR: Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) .

  • NMR: 1H^1\text{H} NMR signals for furan protons (δ 6.3–7.4 ppm), vinyl protons (δ 6.8–7.2 ppm), and dimethylamino group (δ 2.2–2.5 ppm) .

Applications in Research

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing acridones and acridinium salts, classes with documented anticancer and antimicrobial activities . Its furyl and enone functionalities make it a versatile building block for heterocyclic expansions.

Material Science

Conjugated enones are explored in organic electronics for their electron-transport properties, though specific studies on this compound remain unreported .

SupplierQuantity AvailablePrice (USD)Status
VWR500 mg243.08Available
Kemix Pty LtdNot specifiedNot listedAvailable
CymitQuimica1g–5gDiscontinuedDiscontinued

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